An In-depth Technical Guide to N,4-dimethylpyrimidin-5-amine (CAS 1420843-69-1): Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to N,4-dimethylpyrimidin-5-amine (CAS 1420843-69-1): Properties, Synthesis, and Potential Applications
Introduction and Structural Elucidation
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active molecules and functional materials.[1][2] N,4-dimethylpyrimidin-5-amine represents a specific substitution pattern on this privileged heterocycle. Based on its IUPAC name, the structure consists of a pyrimidine ring with a methyl group at position 4 and an amino group at position 5, which is itself substituted with a methyl group.
Figure 2: A potential synthetic workflow for N,4-dimethylpyrimidin-5-amine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, multi-step synthesis based on established pyrimidine chemistry.
Step 1: Synthesis of a Suitable Precursor
A common strategy involves the construction of the pyrimidine ring from acyclic precursors. For instance, the condensation of a 1,3-dicarbonyl compound with an amidine.
Step 2: Functionalization of the Pyrimidine Ring
Once the core pyrimidine ring is formed, further functionalization is required. This could involve halogenation of a pyrimidinone, followed by nucleophilic substitution.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
-
Chlorination of a Pyrimidinone Precursor: A substituted 4-hydroxypyrimidine can be converted to the more reactive 4-chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). [1]This reaction is typically performed in an inert solvent and may be facilitated by a base.
-
Amination: The resulting 4-chloropyrimidine derivative is then reacted with methylamine. The electron-deficient nature of the pyrimidine ring activates the 4-position towards nucleophilic attack by the amine, leading to the displacement of the chloride. [1]This reaction is often carried out in a polar solvent such as ethanol or isopropanol, potentially at elevated temperatures.
Self-Validation and Controls:
-
Reaction Monitoring: The progress of each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the desired product.
-
Purification: The intermediates and the final product should be purified using techniques such as column chromatography or recrystallization.
-
Characterization: The structure of the final compound must be unequivocally confirmed using a suite of spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared against the predicted data.
Potential Applications in Research and Drug Development
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of therapeutic agents. [2]Substituted pyrimidine amines have demonstrated a broad spectrum of biological activities.
-
Kinase Inhibition: Many kinase inhibitors feature a pyrimidine core that serves as a hinge-binding motif. The specific substitution pattern on N,4-dimethylpyrimidin-5-amine could be explored for its potential to inhibit various kinases involved in cancer and inflammatory diseases. [3]* Neuroprotective Agents: Some novel pyrimidine derivatives have shown promise as neuroprotective agents with antioxidant properties and the ability to inhibit Aβ aggregation, suggesting relevance for research into neurodegenerative diseases like Alzheimer's. [4]* Antimicrobial and Antiviral Activity: The pyrimidine scaffold is present in several antimicrobial and antiviral drugs. Novel derivatives are continuously being synthesized and screened for their efficacy against various pathogens. [5][6]* Chemical Probe and Building Block: As a substituted pyrimidine, N,4-dimethylpyrimidin-5-amine can serve as a valuable building block for the synthesis of more complex molecules and as a fragment for screening in drug discovery campaigns. [1]
Figure 3: Potential applications of N,4-dimethylpyrimidin-5-amine.
Safety and Handling
No specific safety data exists for N,4-dimethylpyrimidin-5-amine. However, based on the hazard classifications of similar aminopyrimidines, the following precautions are strongly advised. [7][8][9] Table 2: Predicted GHS Hazard Classifications
| Hazard | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Warning (Harmful if swallowed) | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. [7][9] |
| Skin Corrosion/Irritation | Warning (Causes skin irritation) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. [8][9] |
| Serious Eye Damage/Irritation | Warning (Causes serious eye irritation) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation) | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [8][9] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably a chemical fume hood. [10]* Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [11]* Avoid inhalation of dust and contact with skin and eyes. [11]* Store in a tightly sealed container in a cool, dry place. [12]
Conclusion
While N,4-dimethylpyrimidin-5-amine (CAS 1420843-69-1) is not a well-characterized compound, its structure suggests significant potential as a building block in medicinal chemistry and materials science. By drawing parallels with related pyrimidine derivatives, we can infer its physicochemical properties, devise plausible synthetic strategies, and anticipate its utility in various research applications. Further experimental investigation is necessary to validate these predictions and fully elucidate the chemical and biological profile of this compound.
References
- Benchchem. N,N,5,6-Tetramethylpyrimidin-4-amine | C8H13N3.
- Benchchem. (2,4-Dimethylpyrimidin-5-yl)methanamine | 34684-92-9.
-
PubChem. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196. [Link]
- Benchchem. 2-Ethyl-N,5-dimethylpyrimidin-4-amine.
-
PubChem. N,N-dimethylpyrimidin-5-amine | C6H9N3 | CID 578965. [Link]
-
PubChem. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779. [Link]
-
ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. [Link]
-
PubChem. 2,4-Dimethylpyrimidin-5-amine | C6H9N3 | CID 13981970. [Link]
-
RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]
- Google Patents. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
ResearchGate. NMR spectroscopic data (400 MHz, pyridine-d 5 ) for Compound 1. [Link]
-
MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
MDPI. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. [Link]
-
MDPI. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. [Link]
-
MDPI. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Ethyl-N,5-dimethylpyrimidin-4-amine | Benchchem [benchchem.com]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Dimethylpyrimidin-5-amine | C6H9N3 | CID 13981970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.no [fishersci.no]
- 12. tcichemicals.com [tcichemicals.com]
